molecular formula C14H10BrNO2 B3056608 5-Bromo-3-(4-methoxyphenyl)-2,1-benzisoxazole CAS No. 728-21-2

5-Bromo-3-(4-methoxyphenyl)-2,1-benzisoxazole

Katalognummer B3056608
CAS-Nummer: 728-21-2
Molekulargewicht: 304.14 g/mol
InChI-Schlüssel: LIEUUAXXKPVLMY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-3-(4-methoxyphenyl)-2,1-benzisoxazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is a benzisoxazole derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been extensively studied.

Wissenschaftliche Forschungsanwendungen

Photodynamic Therapy Applications

5-Bromo-3-(4-methoxyphenyl)-2,1-benzisoxazole and its derivatives have shown potential in photodynamic therapy, particularly in the treatment of cancer. A study demonstrated the use of zinc phthalocyanine substituted with 5-bromo-3-methoxy-2-(λ1-oxidaneyl)benzylidene, exhibiting high singlet oxygen quantum yield. These properties are crucial for Type II photosensitizers in photodynamic cancer therapy (Pişkin, Canpolat, & Öztürk, 2020).

Anticonvulsant Activity

Compounds related to 5-Bromo-3-(4-methoxyphenyl)-2,1-benzisoxazole have been evaluated for anticonvulsant activities. For example, 2-(2-Bromo-5- methoxyphenyl)-5-(3-arylidene)-1,3-thiazolo[3,2-b]-1,2,4-triazol-6-(5H)-ones were synthesized and tested, with certain compounds showing promising anticonvulsant properties (Vijaya Raj & Narayana, 2006).

Antibacterial Properties

Bromophenol derivatives, closely related to 5-Bromo-3-(4-methoxyphenyl)-2,1-benzisoxazole, have been isolated from marine algae and tested for antibacterial activity. Some of these compounds have shown moderate activity against various bacterial strains (Xu et al., 2003).

Antitumor Properties

The antitumor potential of derivatives of 5-Bromo-3-(4-methoxyphenyl)-2,1-benzisoxazole has been explored. A study synthesized novel hetero annulated carbazoles, including 2-amino-4-(3'-bromo-4'-methoxyphenyl)-8-chloro-11H-pyrimido[4,5-a]carbazole, and assessed their in vitro antitumor activity. One particular compound showed significant therapeutic potential against cancer cell proliferation (Murali, Sparkes, & Prasad, 2017).

Antioxidant Activity

Certain bromophenol derivatives, similar to 5-Bromo-3-(4-methoxyphenyl)-2,1-benzisoxazole, exhibit antioxidant properties. These compounds were isolated from the marine red alga Rhodomela confervoides and showed potent free radical scavenging activity, suggesting potential applications in preventing oxidative deterioration in food products (Li et al., 2011).

Eigenschaften

IUPAC Name

5-bromo-3-(4-methoxyphenyl)-2,1-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrNO2/c1-17-11-5-2-9(3-6-11)14-12-8-10(15)4-7-13(12)16-18-14/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIEUUAXXKPVLMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80223119
Record name 4-(5-Bromo-2,1-benzisoxazol-3-yl)phenyl methyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80223119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Bromo-2,1-benzisoxazol-3-yl)phenyl methyl ether

CAS RN

728-21-2
Record name 5-Bromo-3-(4-methoxyphenyl)-2,1-benzisoxazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000728212
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC406614
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406614
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(5-Bromo-2,1-benzisoxazol-3-yl)phenyl methyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80223119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-BROMO-3-(4-METHOXYPHENYL)-2,1-BENZISOXAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EDQ2KGY7K8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a solution of 148 g of potassium hydroxide in 300 ml of anhydrous methanol at 0° C. was added 21.3 g (0.145 mole) of 4-methoxy phenylacetonitrile. The mixture was stirred at 0° C. for 10 min. and then a solution of 25.4 g (0.126 mol) of p-bromo nitrobenzene in 300 ml of tetrahydrofuran and methanol (1:2) was slowly added over a period of 1 h. The deep purple mixture was continuously stirred and maintained at 0°-5° C. during addition. The temperature was then raised to 55° C. using a hot water bath and reaction mixture was stirred for another 3 h. On cooling, the reaction mixture was poured into 1500 ml of water, and the brown precipitate was separated by suction filtration. The product was washed twice with water followed by cold methanol. The yellow solid so obtained was recrystallized twice from methanol to give needle like light yellow crystals. Yield 19.5 g (51%). mp 137.1° C. Anal. calcd. for C14H10NO2Br: c, 55.29; H, 3.31; N, 4.61. Found: C, 54.99; H, 3.14; N, 4.62.
Quantity
148 g
Type
reactant
Reaction Step One
Quantity
21.3 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
25.4 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
1500 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-3-(4-methoxyphenyl)-2,1-benzisoxazole
Reactant of Route 2
5-Bromo-3-(4-methoxyphenyl)-2,1-benzisoxazole
Reactant of Route 3
Reactant of Route 3
5-Bromo-3-(4-methoxyphenyl)-2,1-benzisoxazole
Reactant of Route 4
Reactant of Route 4
5-Bromo-3-(4-methoxyphenyl)-2,1-benzisoxazole
Reactant of Route 5
5-Bromo-3-(4-methoxyphenyl)-2,1-benzisoxazole
Reactant of Route 6
5-Bromo-3-(4-methoxyphenyl)-2,1-benzisoxazole

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.